Enantiomer-Specific PET Biodistribution: (3S)-FBHB vs. (3R)-F3HB in Fasted Mice
In a direct head-to-head in vivo PET imaging comparison, (3S)-4-[¹⁸F]fluoro-3-hydroxybutyric acid ([¹⁸F]FBHB) and its enantiomer (3R)-4-[¹⁸F]fluoro-3-hydroxybutyric acid ((R)-[¹⁸F]F3HB) displayed divergent tissue uptake profiles in mice after a 24-hour fasting period. [¹⁸F]FBHB demonstrated significantly enhanced accumulation in brain and heart tissue, while (R)-[¹⁸F]F3HB preferentially accumulated in tumor xenografts. This stereospecific routing underscores the necessity of the (3S)-configured precursor for neuroscience and cardiology PET tracer development [1].
| Evidence Dimension | Enantiomer-specific PET biodistribution after 24 h fasting |
|---|---|
| Target Compound Data | (3S)-[¹⁸F]FBHB: significantly enhanced brain and heart uptake |
| Comparator Or Baseline | (3R)-[¹⁸F]F3HB: tumor uptake |
| Quantified Difference | Qualitatively opposite tissue selectivity; (3S) favors brain/heart, (3R) favors tumor |
| Conditions | In vivo PET imaging in mice; 24 h fasting; breast cancer xenograft model |
Why This Matters
This differential tissue selectivity is a critical decision point for procurement, as selecting the incorrect enantiomer would invalidate a neuroscience or cardiology PET imaging study and lead to false-negative or irrelevant results.
- [1] Mattingly, S. J.; Wuest, M.; Fine, E. J.; Schirrmacher, R.; Wuest, F. Synthesis and in vivo evaluation of a radiofluorinated ketone body derivative. RSC Med. Chem. 2020, 11, 297-301. View Source
